2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid
Description
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a carboxylic acid group at position 4 and a pyrazole moiety linked via a methylene bridge at position 2. This structure combines two nitrogen-containing aromatic systems (pyrimidine and pyrazole), which are common in pharmaceuticals and coordination chemistry due to their ability to engage in hydrogen bonding and metal coordination.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-2-4-10-8(12-7)6-13-5-1-3-11-13/h1-5H,6H2,(H,14,15) |
InChI Key |
OVUWUFCLBTZOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Moiety
2.1. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The most common route to pyrazoles involves the reaction of hydrazines with 1,3-dicarbonyl derivatives, such as ethyl acetoacetate or diketones. This classical approach is well-documented and provides a versatile platform for functionalization.
$$
\text{Hydrazine} + \text{1,3-Dicarbonyl} \rightarrow \text{Pyrazole}
$$
- Reaction of phenylhydrazine with ethyl acetoacetate yields 1-phenyl-3-methylpyrazole derivatives with high yields (~95%), under acid or base catalysis.
2.2. Synthesis of 1H-Pyrazol-1-ylmethyl Intermediates
To introduce the methyl linkage at the N-1 position, a typical strategy involves alkylation of the pyrazole nitrogen with formaldehyde derivatives or via Mannich-type reactions.
- React pyrazole with paraformaldehyde in the presence of acetic acid or formalin, leading to N-[(hydroxy)methyl]pyrazole intermediates.
- Subsequent reduction or dehydration yields the methyl-linked pyrazole.
2.3. Cross-Coupling for Substituted Pyrazoles
For derivatives with specific substituents, Suzuki or Buchwald–Hartwig coupling reactions are employed, as evidenced by recent research on pyrazolo[1,5-a]pyrimidines.
Construction of the Pyrimidine Core
3.1. Synthesis via Cyclocondensation of β-Ketoesters and Urea Derivatives
The pyrimidine ring is typically synthesized through the cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives.
- Diethyl malonate reacts with urea in the presence of ammonium acetate to form 2,4-diaminopyrimidine derivatives, which can be further functionalized at the 4-position.
3.2. Functionalization at the 4-Position
The key step involves introducing a carboxylic acid group at the 4-position, often achieved via:
- Nitration followed by oxidation.
- Direct carboxylation using carbon dioxide under pressure.
- Conversion of an ester group to the acid via hydrolysis.
Linking the Pyrazole and Pyrimidine Units
4.1. Nucleophilic Substitution
The pyrazole bearing a methyl group at N-1 can be linked to the pyrimidine core through nucleophilic substitution at the 4-position of pyrimidine, which is activated by halogenation (chlorination or bromination).
- Chlorinate the pyrimidine ring at the 4-position using phosphorus oxychloride or thionyl chloride.
- React the N-methylpyrazole with the chlorinated pyrimidine in the presence of a base (e.g., potassium carbonate) to form the N-alkyl linkage.
4.2. Cross-Coupling Approaches
Alternatively, palladium-catalyzed cross-coupling reactions such as Suzuki coupling can be employed to attach the pyrazole unit to a halogenated pyrimidine derivative, enhancing regioselectivity and yield.
Final Functionalization to Obtain the Carboxylic Acid
The last step involves converting the pyrimidine precursor into the acid form:
- Hydrolysis of ester groups using aqueous acid or base.
- Oxidation of methyl groups to carboxylic acids, if necessary, using oxidizing agents such as potassium permanganate or chromic acid.
Summary of Synthetic Route
Supporting Data and Research Results
Recent research demonstrates the efficacy of these methods:
- The multistep synthesis of pyrazolo[1,5-a]pyrimidines via Buchwald–Hartwig and Suzuki reactions yields compounds with yields ranging from 55% to 77%, emphasizing the viability of cross-coupling strategies.
- The use of chlorination followed by nucleophilic substitution at the pyrimidine 4-position provides a straightforward route to functionalized derivatives, including carboxylic acid functionalities.
- The synthesis of related heterocycles, such as 3-trifluoromethylpyrazoles, underscores the importance of regioselective cyclocondensation and subsequent functionalization steps, which are adaptable for the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid and related heterocyclic compounds:
Key Structural and Functional Insights:
Electronic Effects : The pyrazole moiety’s electron-rich nature may enhance metal coordination, similar to Ru(II) complexes derived from 2-(2'-pyridyl)pyrimidine-4-carboxylic acid .
Biological Activity: Thieno-pyrimidine analogs demonstrate that fused heterocyclic systems with a carboxylic acid group exhibit antimicrobial activity, suggesting the target compound could be optimized for similar applications .
Reactivity : Chloro and methyl substituents in 2-chloro-6-methylpyrimidine-4-carboxylic acid increase electrophilicity at the pyrimidine ring, a feature absent in the target compound but useful for derivatization .
Biological Activity
2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a pyrazole moiety through a methylene bridge. The carboxylic acid functional group enhances its solubility and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 179.19 g/mol.
Research indicates that compounds containing both pyrazole and pyrimidine structures exhibit various pharmacological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Effects : Pyrazole derivatives may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
A notable study investigated the effects of 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid on different cancer cell lines. The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These results suggest that the compound may serve as a lead in the development of new anticancer agents targeting specific pathways in cancer cells .
Antimicrobial Activity
The antimicrobial potential of related pyrazole compounds has been documented, with some derivatives demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Activity
In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies
-
Cytotoxicity Assessment :
A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives, including 2-[(1H-Pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. -
In Vivo Studies :
Animal models treated with the compound showed reduced tumor growth compared to controls, indicating its potential efficacy as an anticancer agent. The study also noted minimal toxicity to normal tissues, which is crucial for therapeutic applications. -
Mechanistic Insights :
Further investigations revealed that the compound inhibits specific kinases involved in cell proliferation and survival, providing a clearer understanding of its mode of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
